molecular formula C18H16ClF3N2O3S B4912946 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE

Cat. No.: B4912946
M. Wt: 432.8 g/mol
InChI Key: PJSVUBQSTJENPB-UHFFFAOYSA-N
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Description

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound characterized by the presence of a chlorinated phenyl group, a trifluoromethyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of benzenesulfonamide with 2-chloro-5-(trifluoromethyl)aniline under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c1-2-10-23-17(25)12-24(28(26,27)14-6-4-3-5-7-14)16-11-13(18(20,21)22)8-9-15(16)19/h2-9,11H,1,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSVUBQSTJENPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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